molecular formula C12H16BrN B13026296 1-Benzyl-3-bromo-3-ethylazetidine

1-Benzyl-3-bromo-3-ethylazetidine

Cat. No.: B13026296
M. Wt: 254.17 g/mol
InChI Key: IEECGLXIZJMCJK-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromo-3-ethylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of azetidine derivatives with various functional groups.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-3-ethylazetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the strained azetidine ring, which can undergo ring-opening reactions to form reactive intermediates . These intermediates can interact with biological macromolecules, leading to various biological effects. The benzyl and ethyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

1-benzyl-3-bromo-3-ethylazetidine

InChI

InChI=1S/C12H16BrN/c1-2-12(13)9-14(10-12)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

IEECGLXIZJMCJK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)CC2=CC=CC=C2)Br

Origin of Product

United States

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